Sandenol

Description

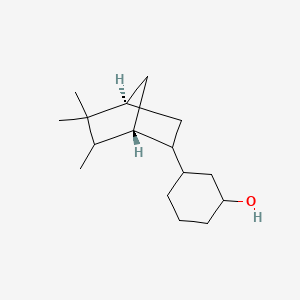

Sandenol (CAS 3407-42-9), also known as 3-[5,5,6-trimethylbicyclo[2.2.1]hept-2-yl]cyclohexan-1-ol, is a synthetic compound developed to replicate the aroma of natural sandalwood oil. It addresses sustainability concerns linked to the overharvesting of endangered sandalwood trees (Santalum spp.). This compound is a colorless to pale yellow liquid with a scent profile resembling natural sandalwood but is critiqued for being less complex in olfactory character compared to its natural counterpart. It is widely used in perfumery, cosmetics, and household products .

Key properties of this compound:

Structure

3D Structure

Properties

Molecular Formula |

C16H28O |

|---|---|

Molecular Weight |

236.39 g/mol |

IUPAC Name |

3-[(1R,4R)-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl]cyclohexan-1-ol |

InChI |

InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3/t10?,11?,12-,13?,14-,15?/m0/s1 |

InChI Key |

BWVZAZPLUTUBKD-HXLKAFCPSA-N |

Isomeric SMILES |

CC1[C@@H]2C[C@H](C1(C)C)CC2C3CCCC(C3)O |

Canonical SMILES |

CC1C2CC(C1(C)C)CC2C3CCCC(C3)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

The initial step involves the reaction of ethyl guaiacol (4-methoxyphenethyl alcohol) and camphene (a bicyclic monoterpene) under acidic catalysis. The reaction proceeds via Friedel-Crafts alkylation , where the acid catalyst facilitates the electrophilic substitution of camphene onto the aromatic ring of ethyl guaiacol.

Key Parameters

| Catalyst | Temperature Range | Reaction Time | Yield (Crude) |

|---|---|---|---|

| Sulfuric acid | 110–180°C | 4–6 hours | 76% |

| Boron trifluoride ether | 110–180°C | 4–6 hours | 76% |

| Aluminum trichloride | 110–180°C | 4–6 hours | 76% |

The reaction generates a crude condensation liquid , which is subsequently purified via vacuum distillation (4–5 mmHg) to isolate the intermediate product.

Catalytic Hydrogenation

The purified condensation product undergoes hydrogenation to saturate unsaturated bonds, yielding this compound. This step employs heterogeneous catalysts such as palladium on carbon (Pd/C) , rhodium on carbon (Rh/C) , or Raney nickel alloys under high-pressure hydrogen (5–7 kg/cm²).

Catalyst Performance

| Catalyst | Hydrogen Pressure | Temperature | Yield (Final) |

|---|---|---|---|

| Pd/C (5% Pd) | 5–7 kg/cm² | 30–80°C | 76% |

| Rh/C (5% Rh) | 5–7 kg/cm² | 30–80°C | 76% |

| Raney Nickel | 5–7 kg/cm² | 30–80°C | 76% |

The hydrogenation step ensures the formation of the saturated bicyclic structure characteristic of this compound, with minimal over-reduction byproducts.

Biocatalytic Reduction for Stereoselective Synthesis

Recent advancements in biocatalysis offer a sustainable alternative to traditional hydrogenation. This method employs ene-reductases (ERs) and alcohol dehydrogenases (ADHs) to achieve stereoselective reduction of α,β-unsaturated carbonyl precursors, preserving the campholenic unsaturation critical for this compound’s aroma.

Key Advantages Over Chemo-Catalytic Methods

| Metric | Biocatalytic Method | Traditional Hydrogenation |

|---|---|---|

| E-Factor | 5–10 | 50–100 |

| EcoScale (score) | 7–8 | 3–5 |

| Isomer Purity | >90% | 50–70% |

The biocatalytic approach reduces waste generation and energy consumption , aligning with green chemistry principles. Enzymes such as Old Yellow Enzyme (OYE) and ADH from Lactobacillus brevis demonstrate high enantioselectivity, producing the odorant (R)-isomer predominantly.

Alternative Synthetic Routes

While less industrialized, other methods have been explored:

Camphene-Catechol Condensation

This compound can also be synthesized by reacting catechol (instead of ethyl guaiacol) with camphene under acidic conditions. This pathway reduces dependency on ethyl guaiacol, a potential cost factor.

Isomerization of Sandalwood Derivatives

Some studies suggest isomerization of natural sandalwood derivatives (e.g., α-santalol) to this compound, though this method remains less efficient due to the complexity of starting materials.

Physicochemical Properties of this compound

This compound’s properties dictate its applications in perfumery and cosmetics. Below is a comparative analysis of its key characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₈O | |

| Molecular Weight | 236.39 g/mol | |

| Density | 0.97–0.982 g/cm³ | |

| Boiling Point | 302–324.5°C | |

| Flash Point | 136.5–230°C | |

| LogP | 4.64 (lipophilic) |

This compound’s low volatility and high lipophilicity make it suitable for oil-based formulations, while its stability ensures consistent fragrance release.

Industrial and Regulatory Considerations

Chemical Reactions Analysis

Stability and Decomposition

Sandenol’s stability under various conditions is critical for storage and application:

-

Thermal Degradation :

-

Photolysis : UV exposure induces radical formation, leading to polymerized byproducts .

Reaction Mechanisms and Catalysis

Key steps in this compound’s synthesis involve radical-nucleophilic aromatic substitution (S<sub>RN</sub>1) and acid-catalyzed rearrangements :

-

Isomerization : BF₃ stabilizes carbocation intermediates during camphene rearrangement .

-

Hydrogenation : Cobalt catalysts enable stereoselective reduction of double bonds .

Industrial Optimization

Design of Experiments (DoE) methodologies optimize reaction parameters:

-

Critical Factors : Temperature, residence time, catalyst loading .

-

Case Study : A 17-experiment campaign increased yield to 93% while minimizing disubstituted impurities .

This compound’s synthesis leverages both traditional organic chemistry and cutting-edge biocatalysis. Its reactivity is governed by steric effects from the bicyclic framework and the hydroxyl group’s nucleophilicity. Future research aims to enhance enantioselectivity in microbial systems and reduce energy-intensive distillation steps .

Scientific Research Applications

Sandenol has a wide range of applications in scientific research, including:

Chemistry: Used as a synthetic fragrant ingredient to mimic sandalwood and vetiver woody notes.

Biology: Studied for its potential biological activities and interactions with various biological systems.

Medicine: Investigated for its potential therapeutic properties and effects on human health.

Mechanism of Action

The mechanism of action of Sandenol involves its interaction with olfactory receptors, leading to the perception of its woody and balsamic odor. The molecular targets and pathways involved in this process are primarily related to the olfactory system, where this compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Structural and Functional Analogues

Sandenol belongs to a class of synthetic sandalwood fragrance agents, including Sandaxol, Osyrol, Sandalore, and Sandacanol (Bacdanol). These compounds mimic key aspects of natural sandalwood oil but differ in chemical structure, olfactory nuances, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Key Analogues

Note: Data for Sandalore and other analogues marked with () are inferred from industry standards, as specific details are absent in the provided evidence.*

Key Differentiators

Chemical Complexity: Natural sandalwood oil contains α- and β-santalol (tricyclic alcohols), contributing to a multi-layered aroma. Synthetic alternatives like this compound and Sandacanol are single-compound formulations, resulting in a "flatter" scent profile .

Olfactory Nuances: this compound: Prioritizes woody authenticity but lacks complexity . Sandacanol: Incorporates floral undertones, enhancing versatility in floral-sandalwood blends . Sandalore: Known for creamy and amber notes, preferred in high-end perfumery.

Environmental and Economic Factors: Synthetic compounds eliminate reliance on endangered sandalwood trees, offering cost-effective production . this compound’s aquatic toxicity requires stringent handling, whereas Sandalore and Sandacanol have milder environmental impacts .

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s biological activity studies?

- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation for receptor binding assays). Use log-transformed dose values and calculate EC50/IC50 with 95% confidence intervals. Validate assumptions of normality and homogeneity of variance using Shapiro-Wilk and Levene’s tests .

Advanced Research Questions

Q. How can contradictory findings in this compound’s spectral data (e.g., NMR vs. IR) be systematically resolved?

- Methodological Answer : Perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve ambiguous NMR peaks. Compare IR absorption bands with computational simulations (DFT-based vibrational frequency analysis). Replicate experiments under standardized conditions to rule out solvent or impurity artifacts .

Q. What strategies optimize this compound’s synthetic pathways to improve yield while adhering to green chemistry principles?

- Methodological Answer : Apply life-cycle assessment (LCA) to evaluate solvent toxicity and energy use. Test catalysts (e.g., organocatalysts, enzymes) for stereoselective synthesis. Use microwave-assisted synthesis to reduce reaction time and byproducts. Quantify atom economy and E-factor for process sustainability .

Q. How should researchers address confounding variables in longitudinal studies on this compound’s environmental persistence?

- Methodological Answer : Use mixed-effects models to account for temporal autocorrelation and spatial heterogeneity. Incorporate negative controls (e.g., sterile soil samples) to distinguish biotic vs. abiotic degradation. Apply liquid scintillation counting for tracer-based quantification of degradation rates .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound’s chromatographic analysis across labs?

- Methodological Answer : Standardize column type (e.g., C18 for HPLC), mobile phase composition, and detector settings. Share raw data (e.g., .cdf files) and metadata via open-access repositories. Conduct inter-laboratory validation rounds with blinded samples .

Q. How can machine learning models predict this compound’s physicochemical properties with minimal training data?

- Methodological Answer : Use transfer learning by pretraining models on larger datasets of structurally analogous compounds. Validate predictions with experimental data for key parameters (e.g., logP, solubility). Apply Bayesian optimization to refine hyperparameters and reduce overfitting .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s in vitro toxicity data for extrapolation to in vivo systems?

Q. How should researchers mitigate publication bias in meta-analyses of this compound’s pharmacological effects?

- Methodological Answer : Register protocols prospectively (e.g., PROSPERO) and include gray literature. Use funnel plots and Egger’s regression to detect bias. Perform sensitivity analyses by excluding industry-funded studies .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.